3-Chloro-5-nitrothiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2ClNO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrothiophene-2-carboxylic acid typically involves the nitration of 3-chlorothiophene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 3-Amino-5-nitrothiophene-2-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-nitrothiophene-2-carboxylic acid is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrothiophene-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides. These transformations enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Chlorothiophene-2-carboxylic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Chloro-5-nitrothiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a chlorine atom on the thiophene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-nitrothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4S/c6-2-1-3(7(10)11)12-4(2)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROKOHBVNFIQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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